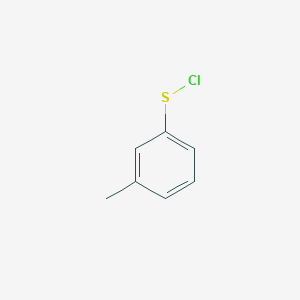
5-Bromo-3,6-dimethylindole
Descripción general
Descripción
5-Bromo-3,6-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are widely used in medicinal chemistry. The compound 5-Bromo-3,6-dimethylindole is characterized by the presence of a bromine atom at the 5th position and methyl groups at the 3rd and 6th positions on the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,6-dimethylindole can be achieved through various methods. One common approach involves the bromination of 3,6-dimethylindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is then purified using industrial-scale chromatography or crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3,6-dimethyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Substituted Indoles: Formed through substitution reactions.
Oxidized Indoles: Formed through oxidation reactions.
Biaryl Compounds: Formed through coupling reactions.
Aplicaciones Científicas De Investigación
5-Bromo-3,6-dimethyl-1H-indole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3,6-dimethylindole involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the indole ring .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromoindole: Lacks the methyl groups at the 3rd and 6th positions.
3,6-Dimethylindole: Lacks the bromine atom at the 5th position.
5-Bromo-2,3-dimethyl-1H-indole: Similar structure but with different methyl group positions.
Uniqueness
5-Bromo-3,6-dimethyl-1H-indole is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .
Propiedades
Fórmula molecular |
C10H10BrN |
|---|---|
Peso molecular |
224.10 g/mol |
Nombre IUPAC |
5-bromo-3,6-dimethyl-1H-indole |
InChI |
InChI=1S/C10H10BrN/c1-6-3-10-8(4-9(6)11)7(2)5-12-10/h3-5,12H,1-2H3 |
Clave InChI |
JMXZPKDAKOIVDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1Br)C(=CN2)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

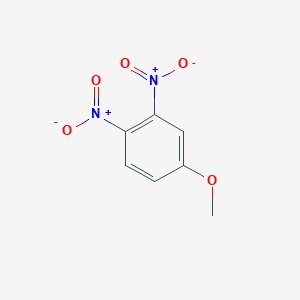
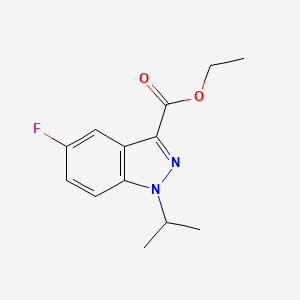
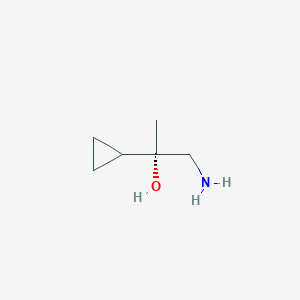





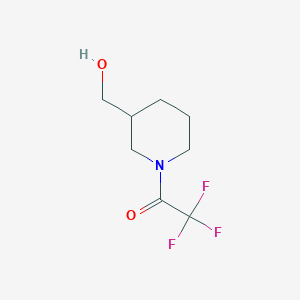
![4-[(1,2-Benzothiazol-5-yl)oxy]aniline](/img/structure/B8626598.png)
![2-[2-(4-Nitrophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B8626603.png)
